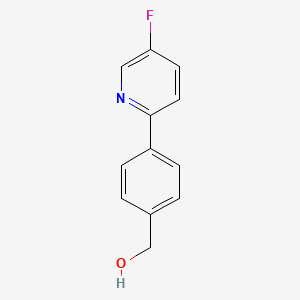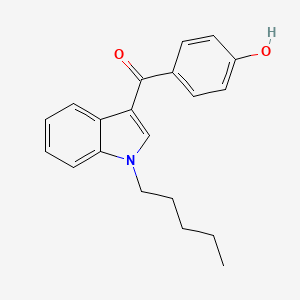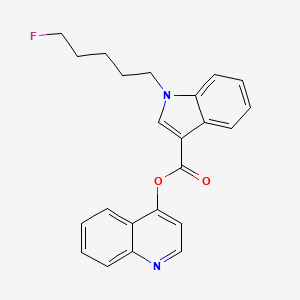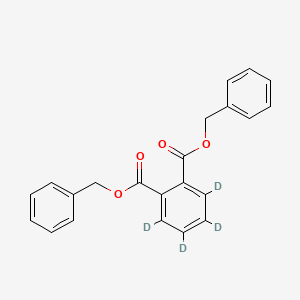
25-Hydroxy Cholesterol-d6
Overview
Description
25-Hydroxy Cholesterol-d6 is a side-chain substituted oxysterol derived from dietary cholesterol . It is intended for use as an internal standard for the quantification of 25-hydroxy cholesterol by GC- or LC-mass spectrometry . It inhibits the cleavage of sterol regulatory element binding proteins (SREBPs) to suppress endogenous cholesterol synthesis in various cell types .
Synthesis Analysis
25-Hydroxycholesterol (25HC) is synthesized from cholesterol in the presence of oxygen and enzyme cholesterol 25-hydroxylase. The conversion is dependent on nicotinamide adenine dinucleotide phosphate (NADPH) during toll-like receptor activation . 25HC is catabolized to 7α-hydroxylated sterol .Molecular Structure Analysis
The molecular formula of this compound is C27H46O2 . The exact mass is 408.387441182 g/mol .Chemical Reactions Analysis
This compound has been implicated in a variety of metabolic events including cholesterol homeostasis and atherosclerosis as well as antitumor activities as it has been shown to induce apoptosis through down-regulation of Bcl-2 expression and activation of caspases . It can act as a LXR-RXR ligand coupling cholesterol synthesis to T cell proliferation, can reduce IgA production by B cells in response to IL-2, and can suppress differentiation of monocytes into macrophages .Physical And Chemical Properties Analysis
The molecular weight of this compound is 408.7 g/mol . The computed properties include XLogP3-AA 6.8, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 2, and Rotatable Bond Count 5 .Scientific Research Applications
1. Role in Metabolic Health and Insulin Sensitivity
25-Hydroxy Cholesterol-d6 is closely related to vitamin D metabolites and their impact on metabolic health. Studies have shown that vitamin D derivatives, including 25-Hydroxy forms, are associated with metabolic syndrome and insulin resistance. For instance, higher serum levels of 25-Hydroxyvitamin D are linked to reduced risk of metabolic syndrome and improved insulin sensitivity in various populations (Ling Lu et al., 2009), (M. Gannagé-Yared et al., 2009).
2. Involvement in Lipid Metabolism
The hydroxylated derivatives of cholesterol, such as 25-Hydroxycholesterol, play significant roles in regulating lipid metabolism. They impact the expression of genes involved in cholesterol and lipid metabolism, and their synthesis is closely linked to dietary intake and metabolic processes. These compounds can influence the balance of various lipid fractions in the blood, affecting overall cardiovascular health (Christopher M Adams et al., 2004).
3. Association with Vitamin D and Health
Compounds like this compound are structurally similar to vitamin D metabolites and can be significant in understanding the relationship between vitamin D status and various health outcomes, including cardiovascular and metabolic health. Their levels correlate with serum lipids and other metabolic markers, indicating a broad role in physiological processes (R. Jorde & G. Grimnes, 2018).
Mechanism of Action
Target of Action
25-Hydroxy Cholesterol-d6, also known as 25HC, primarily targets the innate immune response . It is recognized as a novel regulator of this response due to its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It also interacts with the estrogen receptor (ER) α , mediating gene expression changes and growth responses in breast and ovarian cancer cells .
Mode of Action
25HC interacts with its targets and brings about significant changes. The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of 25HC to 7α,25-dihydroxycholesterol . Moreover, 25HC can inhibit CYP4F2 mRNA expression . This suggests that members of the cytochrome P450 family are also involved in the metabolism of 25HC besides cholesterol 25-hydroxylase .
Biochemical Pathways
25HC is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .
Pharmacokinetics
It is known that 25hc is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge .
Result of Action
The molecular and cellular effects of 25HC’s action are wide-ranging. It has been implicated in a variety of metabolic events including cholesterol homeostasis and atherosclerosis . It also has a broad ability to neutralize the replication of viruses . Furthermore, 25HC can suppress the β1-AR-dependent effects via engaging β3-AR, Gi protein, Gβγ, G protein-coupled receptor kinase, and β-arrestin .
Action Environment
The outcome of modulation by 25HC seems to be largely dependent on the cell types, viruses, and context of cell microenvironments . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
25-Hydroxy Cholesterol-d6 interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction . The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of this compound to 7α,25-dihydroxycholesterol .
Cellular Effects
This compound has wide-ranging effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized from cholesterol in the presence of oxygen and enzyme cholesterol 25-hydroxylase . The conversion is dependent on nicotinamide adenine dinucleotide phosphate (NADPH) during toll-like receptor activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that 25-hydroxylase gene expression is quiescent in resting cells but is rapidly induced hundreds-of-fold when cells are activated with various TLR ligands .
Metabolic Pathways
This compound is involved in the cholesterol metabolic pathway . It is synthesized by macrophages in response to the activation of Toll-like receptors and offers protection against microbial pathogens .
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBGSXNNRGWLJU-KHKDDIDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





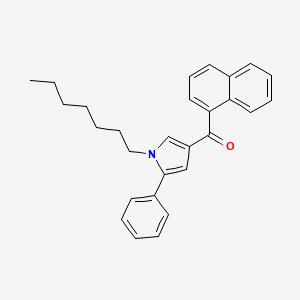
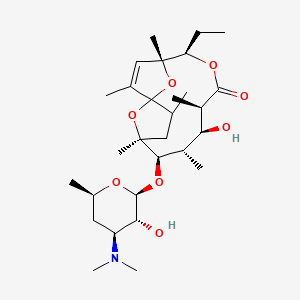

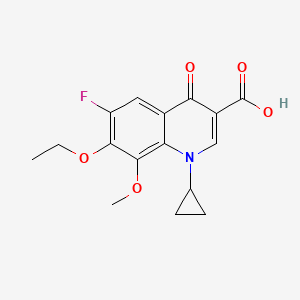
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
